molecular formula C20H20N2O2S B078780 Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- CAS No. 14388-84-2

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio-

Cat. No. B078780
CAS RN: 14388-84-2
M. Wt: 352.5 g/mol
InChI Key: YHZNSJYEXQJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder and has been used in scientific research for several decades.

Mechanism Of Action

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor and increases the opening of the chloride ion channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedation, hypnosis, and anesthesia.

Biochemical And Physiological Effects

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several biochemical and physiological effects. It has been found to decrease the rate of oxygen consumption in the brain, which leads to a decrease in cerebral blood flow and metabolic rate. It also decreases the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a decrease in the activity of the central nervous system.

Advantages And Limitations For Lab Experiments

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which makes it suitable for studies that require quick induction and recovery. It also has a wide safety margin and can be administered at high doses without causing significant adverse effects. However, it has several limitations. It can cause respiratory depression and cardiovascular depression, which can limit its use in certain experimental settings. It can also cause dependence and withdrawal symptoms, which can affect the validity of long-term studies.

Future Directions

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several potential future directions in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety. It can also be used as a tool to study the mechanisms of GABA-A receptor modulation and neuronal inhibition. Further research is needed to explore its potential therapeutic applications and to develop safer and more effective derivatives.
Conclusion
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- is a chemical compound that has been used in scientific research as a hypnotic and sedative agent. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. It has several biochemical and physiological effects and has several advantages and limitations for lab experiments. It has several potential future directions in scientific research, including its potential therapeutic applications and its use as a tool to study the mechanisms of GABA-A receptor modulation and neuronal inhibition.

Synthesis Methods

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- can be synthesized by the reaction of barbituric acid with 5-butyl-1,3-diphenyl-2-thiourea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization.

Scientific Research Applications

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has been used in scientific research as a hypnotic and sedative agent. It has also been used as an anticonvulsant and anesthetic agent. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety.

properties

CAS RN

14388-84-2

Product Name

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio-

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

5-butyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H20N2O2S/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3

InChI Key

YHZNSJYEXQJKQP-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

14388-84-2

synonyms

5-Butyl-1,3-diphenyl-2-thiobarbituric acid

Origin of Product

United States

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